Cas no 511531-60-5 (1-2-(aminooxy)ethylpyrrolidin-2-one)
1-2-(aminooxy)ethylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(Aminooxy)ethyl]-2-pyrrolidinone
- KB-08212
- AK105309
- CTK3E6953
- tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
- ANW-73265
- 1-(2-amino-ethyl)-N-Boc-cyclohexylamine
- AG-H-58086
- 1-(2-aminooxy-ethyl)-pyrrolidin-2-one
- 2-Pyrrolidinone,1-[2-(aminooxy)ethyl]-(9CI)
- DB-103034
- EN300-213105
- 511531-60-5
- GRLWXERNPGKSAG-UHFFFAOYSA-N
- DTXSID301285602
- SCHEMBL5419879
- 1-[2-(AMINOOXY)ETHYL]PYRROLIDIN-2-ONE
- 1-(2-aminooxyethyl)pyrrolidin-2-one
- AKOS006325818
- 1-2-(aminooxy)ethylpyrrolidin-2-one
-
- MDL: MFCD11521347
- Inchi: 1S/C6H12N2O2/c7-10-5-4-8-3-1-2-6(8)9/h1-5,7H2
- InChI Key: GRLWXERNPGKSAG-UHFFFAOYSA-N
- SMILES: O=C1CCCN1CCON
Computed Properties
- Exact Mass: 144.089877630g/mol
- Monoisotopic Mass: 144.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 55.6Ų
1-2-(aminooxy)ethylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A636298-10mg |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 10mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A636298-50mg |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 50mg |
$ 160.00 | 2022-05-31 | ||
| TRC | A636298-100mg |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 100mg |
$ 230.00 | 2022-05-31 | ||
| Enamine | EN300-213105-1g |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 95% | 1g |
$528.0 | 2023-09-16 | |
| Enamine | EN300-213105-5g |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 95% | 5g |
$1530.0 | 2023-09-16 | |
| Enamine | EN300-213105-10g |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 95% | 10g |
$2269.0 | 2023-09-16 | |
| Enamine | EN300-213105-0.05g |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
| Enamine | EN300-213105-0.1g |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 95% | 0.1g |
$152.0 | 2023-09-16 | |
| Enamine | EN300-213105-0.25g |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 95% | 0.25g |
$216.0 | 2023-09-16 | |
| Enamine | EN300-213105-0.5g |
1-[2-(aminooxy)ethyl]pyrrolidin-2-one |
511531-60-5 | 95% | 0.5g |
$407.0 | 2023-09-16 |
1-2-(aminooxy)ethylpyrrolidin-2-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-2-(aminooxy)ethylpyrrolidin-2-one
Introduction to 1-2-(aminooxy)ethylpyrrolidin-2-one (CAS No. 511531-60-5)
1-2-(aminooxy)ethylpyrrolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural framework and versatile reactivity. This heterocyclic amine oxide derivative has garnered considerable attention due to its potential applications in drug design and molecular medicine. The compound’s molecular structure, featuring a pyrrolidinone core linked to an aminooxy functional group, positions it as a valuable intermediate in synthesizing bioactive molecules. Its chemical properties and biological relevance have been extensively studied, particularly in the context of developing novel therapeutic agents.
The CAS No. 511531-60-5 uniquely identifies this chemical entity, ensuring precise classification and documentation within scientific literature and regulatory frameworks. This nomenclature system is essential for researchers to accurately reference and utilize the compound in experiments and industrial processes. The pyrrolidinone ring, a prominent feature of 1-2-(aminooxy)ethylpyrrolidin-2-one, is known for its stability and adaptability in forming hydrogen bonds, which enhances its solubility and interaction with biological targets. Such characteristics make it a promising candidate for further exploration in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled more efficient production of 1-2-(aminooxy)ethylpyrrolidin-2-one, facilitating its incorporation into complex molecular architectures. Researchers have leveraged modern techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis to optimize yield and purity. These innovations are critical for scaling up production while maintaining the compound’s integrity for pharmaceutical applications.
The aminooxy functional group attached to the ethyl chain introduces reactivity that can be exploited in drug development. Aminooxy groups are known for their ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of various substituents at specific positions within the molecule. This flexibility is particularly advantageous when designing molecules with tailored pharmacological properties.
In the realm of medicinal chemistry, 1-2-(aminooxy)ethylpyrrolidin-2-one has been investigated for its potential role as a scaffold in the development of small-molecule drugs. Its structural motif is reminiscent of several bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. By modifying key functional groups or appending different side chains, chemists can generate libraries of derivatives with enhanced potency and selectivity.
One particularly intriguing aspect of this compound is its interaction with biological targets such as enzymes and receptors. The pyrrolidinone ring’s ability to mimic natural amino acid residues can facilitate binding to protein surfaces, while the aminooxy group can engage in hydrogen bonding or form metal coordination complexes. Such interactions are pivotal for designing molecules that modulate biological pathways effectively.
Recent studies have highlighted the compound’s utility in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease progression. By targeting these enzymes with precision, 1-2-(aminooxy)ethylpyrrolidin-2-one derivatives offer a promising approach to therapeutic intervention.
The synthesis of 1-2-(aminooxy)ethylpyrrolidin-2-one also presents opportunities for green chemistry initiatives. Researchers are exploring solvent-free reactions and catalytic systems that minimize waste and energy consumption without compromising yield or quality. These efforts align with global trends toward sustainable pharmaceutical manufacturing, ensuring that the production of this compound remains environmentally responsible.
Evaluation of 1-2-(aminooxy)ethylpyrrolidin-2-one in preclinical studies has provided insights into its pharmacokinetic behavior and safety profile. Initial findings suggest that it exhibits moderate solubility in aqueous solutions, which could influence its bioavailability when formulated into drug products. Additionally, preliminary toxicity assays indicate low acute toxicity at tested doses, making it a relatively safe candidate for further development.
The integration of computational modeling has further accelerated the discovery process for 1-2-(aminooxy)ethylpyrrolidin-2-one derivatives. Molecular docking simulations allow researchers to predict binding affinities and optimize lead structures before experimental validation. This high-throughput approach saves time and resources while enhancing the likelihood of identifying compounds with desirable pharmacological properties.
Future research directions may explore the use of 1-2-(aminooxy)ethylpyrrolidin-2-one as a chiral building block for enantiomerically pure drugs. Chirality significantly impacts a molecule’s biological activity, making enantioselective synthesis an important consideration in drug development. By leveraging asymmetric catalysis or chiral auxiliaries during synthesis, researchers can produce enantiomerically enriched derivatives with improved therapeutic profiles.
The compound’s versatility also extends to material science applications beyond pharmaceuticals. Its ability to form stable coordination complexes with metals has been explored in catalysis and nanotechnology research. For instance, metal complexes derived from 1-2-(aminooxy)ethylpyrrolidin-2-one have shown promise as catalysts for organic transformations or as components in smart materials capable of responding to environmental stimuli.
In conclusion,1-2-(aminooxy)ethylpyrrolidin-2-one (CAS No. 511531-60-5) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics while also offering opportunities in material science and sustainable chemistry initiatives.
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